molecular formula C12H11ClF3NO2 B6618980 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 113321-96-3

4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B6618980
CAS RN: 113321-96-3
M. Wt: 293.67 g/mol
InChI Key: INRLFFVTHPXRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, also known as CMP-TFP, is a synthetic compound that has been widely studied for its various applications in scientific research. CMP-TFP is a small molecule that has been studied for its ability to modulate cellular pathways and its potential to be used as a therapeutic agent. CMP-TFP has been used in a variety of studies, including those related to cancer, inflammation, and neurological diseases.

Scientific Research Applications

  • Enantioselective Synthesis and Catalysis : Enantiomerically pure pyridines, including derivatives of 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, have been synthesized through chemoenzymatic routes. These compounds show significant potential as enantioselective nucleophilic catalysts in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

  • Synthesis of Fluorinated Derivatives : Research has focused on the transformation of similar pyrrolidin-2-one compounds into fluorinated derivatives, which are important in medicinal chemistry. For example, a study details the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R (Kuznecovs et al., 2020).

  • Reactions with Nucleophiles : Pyrrolidine derivatives have been involved in reactions with O- and N-nucleophiles, leading to the formation of various substituted pyrrolidines. This showcases their versatility in organic synthesis (Gadzhili et al., 2015).

  • Biological Activities : Substituted pyrrolidines, including those derived from 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, have been shown to inhibit alpha-mannosidase activity and affect the growth of certain tumor cells, demonstrating their potential in medical research (Fiaux et al., 2005).

  • Synthesis of Complexes : The synthesis of new tris-iron(III) chelates using pyrrolidine derivatives, including those with 4-pyridinone rings, highlights their application in the field of coordination chemistry (Schlindwein et al., 2006).

  • Anticancer Agents : Pyrrolidin-2-one derivatives have been studied as potent PI3K inhibitors and anticancer agents, emphasizing their importance in the development of new therapeutic agents (Muralidharan et al., 2017).

properties

IUPAC Name

4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO2/c13-5-7-6-17(11(19)10(7)18)9-3-1-2-8(4-9)12(14,15)16/h1-4,7,10,18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRLFFVTHPXRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028668
Record name 4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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